molecular formula C12H14N2O B2586625 indol-3-yl-N-propylcarboxamide CAS No. 1035796-98-5

indol-3-yl-N-propylcarboxamide

Cat. No. B2586625
CAS RN: 1035796-98-5
M. Wt: 202.257
InChI Key: BPKMYADCNZBWEH-UHFFFAOYSA-N
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Description

Indol-3-yl-N-propylcarboxamide is a derivative of indole, a heterocyclic compound . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years .


Synthesis Analysis

The synthesis of indole 2 and 3-carboxamides has been investigated by many researchers . For instance, Shi et al. synthesized the indole 3-carboxamide derivatives using oxalyl chloride, DMF, and Et3N as the base . They used (COCl)2 as a source of chloride to convert carboxylic acid derivatives to chloride acid derivatives .


Molecular Structure Analysis

Indole derivatives have a core structure consisting of a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) and an indole ring moiety derived from indole-3-glycerol phosphate (IGP) . The molecular docking analysis of compound 21 and STING combined with the SAR study suggested that the meta- and para-positions of the benzene ring of the phenylcarbamic amide moiety could be structurally modified by introducing halides or alkyl substituents .


Chemical Reactions Analysis

Indole derivatives have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This moiety causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Mechanism of Action

The mechanism of action of indole derivatives involves the formation of hydrogen bonds with a variety of enzymes and proteins due to the presence of a carboxamide moiety . This often results in the inhibition of their activity .

Future Directions

Indole derivatives have been the focus of many researchers due to their potential as pharmaceutical compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The future directions for indol-3-yl-N-propylcarboxamide specifically are not mentioned in the retrieved papers.

properties

IUPAC Name

N-propyl-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-7-13-12(15)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,14H,2,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKMYADCNZBWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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